molecular formula C11H6ClN B2576387 7-Chloro-1-naphthonitrile CAS No. 1261454-39-0

7-Chloro-1-naphthonitrile

Cat. No.: B2576387
CAS No.: 1261454-39-0
M. Wt: 187.63
InChI Key: PSUSJPAEWLGIKT-UHFFFAOYSA-N
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Description

7-Chloro-1-naphthonitrile is a chemical compound with the molecular formula C11H6ClN . It has an average mass of 187.625 Da and a monoisotopic mass of 187.018875 Da .


Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in the field of medicinal chemistry . A method has been reported where new derivatives of 1,4-benzodiazepine-2-ones are synthesized using a Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . This reaction was carried out in the absence of solvent, under conventional heating conditions, and in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), a non-toxic base and a good solid catalyst .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H6ClN . Unfortunately, no further detailed analysis of the molecular structure is available from the search results.

Scientific Research Applications

Environmental Remediation and Green Chemistry

Directed evolution of enzymes like toluene ortho-monooxygenase has shown enhanced activity for chlorinated ethenes and naphthalene oxidation. This biotechnological advancement aids in the degradation of environmental pollutants and synthesizes important chemical intermediates, demonstrating a bridge between environmental restoration and green chemistry (Canada et al., 2002).

Materials Science and Catalysis

Research into metal-organic frameworks (MOFs) has led to the development of structures capable of efficient methane and acetylene storage at room temperature. This is partly attributed to ligands derived from naphthalene, showcasing the potential of naphthalene derivatives in enhancing gas storage capabilities of MOFs (Cai et al., 2014).

Organic Synthesis and Pharmaceutical Applications

The exploration of naphthalene derivatives for pharmaceutical applications has revealed the synthesis of novel compounds with promising antimicrobial activities. This includes derivatives synthesized through the reaction with 4-chloro-1-naphthol, highlighting the role of chloro-naphthol derivatives in developing new antimicrobial agents (Khafagy et al., 2002).

Properties

IUPAC Name

7-chloronaphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUSJPAEWLGIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261454-39-0
Record name 7-chloronaphthalene-1-carbonitrile
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